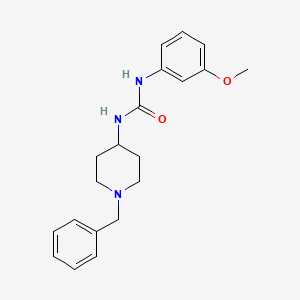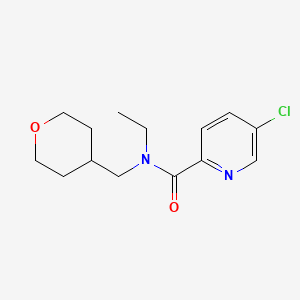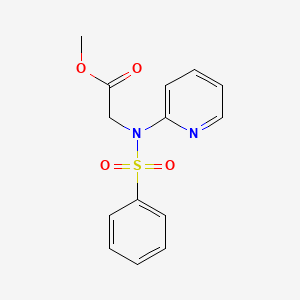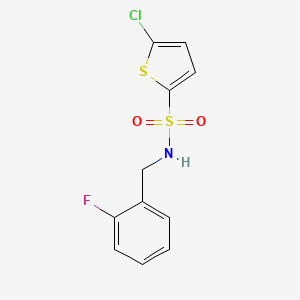![molecular formula C15H21BrN2OS B5366829 1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine](/img/structure/B5366829.png)
1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPTP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine is not fully understood, but it is believed to involve the inhibition of enzymes such as MAO and AChE. MAO is an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO results in an increase in the levels of these neurotransmitters, which can alleviate the symptoms of depression and anxiety. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of cognitive function and memory. Inhibition of AChE can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects, including inhibition of MAO and AChE, anticonvulsant and analgesic properties, and anti-inflammatory activity. The compound has also been shown to possess antioxidant and free radical scavenging properties, which can protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine has several advantages for lab experiments, including its potent inhibitory activity against enzymes such as MAO and AChE, which makes it a useful tool for studying the pathogenesis of neurological disorders. The compound is also relatively easy to synthesize, and several modifications have been proposed to improve the yield and purity of the product. However, this compound has some limitations for lab experiments, including its relatively low solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are several future directions for research on 1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine, including the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound could also be studied for its potential applications in the field of cancer research, as it has been reported to exhibit antiproliferative activity against several cancer cell lines. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for use in drug discovery.
Synthesis Methods
The synthesis of 1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine involves the reaction of 4-bromo-5-propyl-2-thiophenecarboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with piperazine to obtain this compound. The synthesis method of this compound has been reported in the literature, and several modifications have been proposed to improve the yield and purity of the product.
Scientific Research Applications
1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine has been studied for its potential applications in the field of medicinal chemistry, particularly as a target for drug discovery. The compound has been reported to exhibit potent inhibitory activity against several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to possess anticonvulsant and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
properties
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2OS/c1-3-5-13-12(16)11-14(20-13)15(19)18-9-7-17(6-4-2)8-10-18/h4,11H,2-3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCNXBIHCSIVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)CC=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)

![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)

![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)
![2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5366804.png)



![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366833.png)

![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)
![4-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5366850.png)